molecular formula C18H14FN5OS2 B2417675 2-((4-fluorophenyl)thio)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide CAS No. 1904220-20-7

2-((4-fluorophenyl)thio)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide

Cat. No. B2417675
CAS RN: 1904220-20-7
M. Wt: 399.46
InChI Key: NCBNFYXEJOVUBE-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a fluorophenyl group, a thiophenyl group, and a triazolopyridazine group. These groups are common in many pharmaceuticals and could potentially give this compound a variety of biological activities .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several heterocyclic rings. These rings can participate in a variety of interactions, including hydrogen bonding and pi stacking, which could influence the compound’s properties and biological activity .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the triazole ring can participate in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include its size, shape, and the nature of its functional groups .

Scientific Research Applications

Anticancer Applications

The compound has been modified and assessed for anticancer effects. For instance, N-(6-(2-Methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide, a compound with a similar structure, showed significant anticancer effects and toxicity when orally administered. Modifying the acetamide group with an alkylurea moiety led to a series of compounds with potent antiproliferative activities, reduced toxicity, and effective inhibition of tumor growth in mice models, indicating potential as anticancer agents with low toxicity (Wang et al., 2015).

Structural and Synthesis Studies

Structural analysis and synthesis studies have been performed on similar compounds, offering insights into the chemical properties and potential applications of these compounds in medicinal chemistry. For example, a synthesized pyridazine analog was analyzed using various techniques, including Density Functional Theory calculations and Hirshfeld surface analysis, to understand the molecular interactions and stability of the compound (Sallam et al., 2021).

Antioxidant and Anticancer Properties

Research has also explored the antioxidant properties of similar triazolo-thiadiazoles, finding them to exhibit dose-dependent cytotoxic effects on cancer cell lines. These findings suggest a dual role in cancer treatment, functioning as both antioxidants and anticancer agents (Sunil et al., 2010).

Synthesis of Novel Compounds

Further research has focused on the synthesis of novel compounds with [1,2,4]triazolo[4,3-b]pyridazine structures, investigating their pharmacological activities. This includes the development of new methods for synthesizing 2-[(1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides and assessing their potential as functionalized derivatives with diverse biological properties (Karpina et al., 2019).

Future Directions

Future research could involve synthesizing this compound and testing its biological activity. Given the biological activities of similar compounds, it could potentially have useful pharmaceutical properties .

properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN5OS2/c19-13-1-3-14(4-2-13)27-11-18(25)20-9-17-22-21-16-6-5-15(23-24(16)17)12-7-8-26-10-12/h1-8,10H,9,11H2,(H,20,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCBNFYXEJOVUBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)SCC(=O)NCC2=NN=C3N2N=C(C=C3)C4=CSC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN5OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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